tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 888944-25-0
VCID: VC3254508
InChI: InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C17H25N3O4
Molecular Weight: 335.4 g/mol

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate

CAS No.: 888944-25-0

Cat. No.: VC3254508

Molecular Formula: C17H25N3O4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate - 888944-25-0

Specification

CAS No. 888944-25-0
Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol
IUPAC Name tert-butyl 4-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3
Standard InChI Key WFMWLMWCLRIPBN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate (CAS: 888944-25-0) is an organic compound with the molecular formula C17H25N3O4 and a molecular weight of approximately 335.4 g/mol. The compound features a piperidine ring as its core structure, with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen in position 1, and a 4-nitrobenzylamino substituent at position 4 of the piperidine ring.

Structural Components

The structure of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate can be broken down into three key components:

  • A piperidine ring serving as the molecular backbone

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1

  • A 4-nitrobenzyl group connected through an amino linkage at position 4 of the piperidine ring

The 4-nitrobenzyl group is characterized by a nitro (-NO2) group positioned at the para position of the benzene ring. This structural arrangement gives the compound its distinctive chemical properties and reactivity profile.

Physical Properties

Based on its molecular structure, tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is expected to appear as a solid at room temperature. The compound likely has limited water solubility due to its predominantly lipophilic nature, but would show better solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Synthetic Methodologies

Alternative Synthetic Routes

Alternative synthetic pathways may include:

  • Reductive amination between 4-nitrobenzaldehyde and 4-amino-1-Boc-piperidine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

  • Protection of the piperidine nitrogen with a Boc group after the benzylamination reaction, though this approach may present selectivity challenges

Synthetic Challenges

The synthesis of this compound presents several challenges that require careful control of reaction conditions:

  • Ensuring selectivity for the secondary amine at the 4-position of the piperidine ring

  • Preventing side reactions involving the nitro group, which can undergo reduction under certain conditions

  • Maintaining the integrity of the Boc protecting group during subsequent reaction steps

Chemical Reactivity

Functional Group Reactivity

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate contains several reactive functional groups that contribute to its chemical behavior:

  • The nitro group can undergo reduction to form an amino group, which significantly alters the compound's chemical and biological properties

  • The tert-butyloxycarbonyl group serves as a protecting group for the piperidine nitrogen and can be cleaved under acidic conditions

  • The secondary amine linking the piperidine and nitrobenzyl groups can participate in various nucleophilic reactions

Reduction of the Nitro Group

One of the most significant transformations of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is the reduction of the nitro group. This reaction can be achieved using various reducing agents:

  • Catalytic hydrogenation using hydrogen gas with catalysts such as palladium on carbon

  • Chemical reduction using metal/acid combinations (e.g., iron or zinc with dilute acid)

  • Selective reduction with sodium dithionite or tin(II) chloride

The resulting amino derivative would have significantly different properties and potential applications, particularly in medicinal chemistry.

Boc Deprotection

The tert-butyloxycarbonyl protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. This deprotection step is often employed in multi-step syntheses to free the piperidine nitrogen for further functionalization.

Nucleophilic Substitution Reactions

The secondary amine at the 4-position of the piperidine ring can participate in nucleophilic substitution reactions with various electrophiles, including:

  • Alkylation reactions with alkyl halides

  • Acylation reactions with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

Reaction Mechanisms

The reduction of the nitro group in tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate typically proceeds through a series of electron and proton transfer steps. In catalytic hydrogenation, for example, the mechanism involves:

  • Adsorption of hydrogen onto the catalyst surface

  • Sequential reduction of the nitro group through nitroso and hydroxylamine intermediates

  • Formation of the primary aromatic amine as the final product

Applications in Research and Industry

Pharmaceutical Intermediates

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate has potential applications as an intermediate in pharmaceutical synthesis. The piperidine scaffold is found in numerous biologically active compounds, and the presence of the nitro group provides a handle for further functionalization.

Building Block in Organic Synthesis

Due to its multifunctional nature, this compound can serve as a valuable building block for the synthesis of more complex molecular structures. The combination of the protected piperidine nitrogen, secondary amine, and nitro group allows for selective modifications at different sites of the molecule.

Comparison with Structurally Related Compounds

tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate

tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate (CAS: 87120-79-4) is a structural isomer of the compound under discussion, with the nitro group positioned at the ortho position of the benzyl ring rather than the para position . This positional isomerism results in different spatial arrangements of the functional groups, potentially affecting:

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate

tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate (CAS: 1300713-12-5) differs from the target compound in that it contains an amide linkage (benzamido) rather than an amine linkage (benzylamino) between the piperidine and the nitrobenzene ring . This structural difference has significant implications for:

  • The compound's conformational flexibility

  • Hydrogen bonding capabilities

  • Metabolic stability and biological activity

Comparison Table of Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural FeatureDistinctive Properties
tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate888944-25-0C17H25N3O4Para-nitro groupSecondary amine linkage
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate87120-79-4C17H25N3O4Ortho-nitro groupDifferent spatial arrangement
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate1300713-12-5C17H23N3O5Amide linkageReduced conformational flexibility

Current Research Status and Future Directions

Current Research Status

The current research status of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate appears to be primarily focused on its use as a chemical intermediate rather than as a therapeutic agent in its own right. The compound's structural features make it valuable in the synthesis of more complex molecules with potential biological activities.

Research Gaps and Opportunities

Several research gaps and opportunities exist for furthering our understanding of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate:

  • Comprehensive characterization of its physicochemical properties

  • Exploration of its potential biological activities and structure-activity relationships

  • Development of improved synthetic routes with higher yields and environmental sustainability

  • Investigation of its metabolism and potential bioactivation pathways

Future Research Directions

Future research on tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate might focus on:

  • Development of derivative compounds with enhanced biological activities

  • Exploration of its potential as a pharmacological tool or probe

  • Investigation of structure-activity relationships to guide the design of related compounds

  • Assessment of its potential environmental impact and biodegradability

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Several spectroscopic techniques can be employed for the identification and characterization of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed information about the compound's structure, including the positions and environments of various protons and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups, including the nitro group (asymmetric stretching at ~1520 cm-1 and symmetric stretching at ~1350 cm-1), the carbamate C=O (stretching at ~1690 cm-1), and the secondary amine (N-H stretching at ~3300 cm-1).

  • Mass Spectrometry (MS): This method can confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be useful for structural confirmation.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate and separating it from related compounds:

  • High-Performance Liquid Chromatography (HPLC): This technique can be used for both analytical and preparative purposes, allowing for the separation and quantification of the compound.

  • Thin-Layer Chromatography (TLC): This simple and rapid technique can be used for monitoring reactions involving the compound and assessing its purity.

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